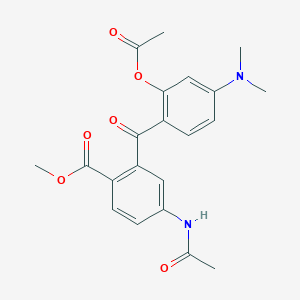

5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(21(27)28-5)18(10-14)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQPQGQNOKOAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405361 | |

| Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351421-18-6 | |

| Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acetoxy Group Installation

The 2-acetoxy group is typically introduced via esterification of a phenolic precursor. For example, 2-hydroxybenzaldehyde can be acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 2-acetoxybenzaldehyde.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Phenolic protection | AcO, pyridine, 0–25°C | 85–92% |

Dimethylamino Group Introduction

The 4-dimethylamino group requires nitration followed by reduction and alkylation:

-

Nitration : Directed by the acetoxy group’s meta-directing effect, nitration of 2-acetoxybenzaldehyde with HNO/HSO yields the 4-nitro derivative.

-

Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine.

-

Dimethylation : Treatment with methyl iodide (MeI) and a base (e.g., NaH) in DMF affords the tertiary amine.

Critical Challenges :

-

Competing ortho-nitration due to steric effects from the acetoxy group.

-

Over-alkylation risks during dimethylation.

Synthesis of Ring B: 5'-Acetamido-2'-methoxycarbonyl-substituted Benzene

Methoxycarbonyl Group Installation

The 2'-methoxycarbonyl group is introduced via esterification of a carboxylic acid. A plausible route involves:

Acetamido Group Installation

The 5'-acetamido group is introduced through sequential nitration, reduction, and acetylation:

-

Nitration : Nitration at the 5'-position is directed by the meta-effect of the methoxycarbonyl group.

-

Reduction : SnCl/HCl reduces the nitro group to an amine.

-

Acetylation : Acetic anhydride (AcO) in pyridine acetylates the amine.

Regioselectivity Considerations :

-

The electron-withdrawing methoxycarbonyl group directs nitration to the 5'-position, avoiding competing 3'- and 4'-products.

Benzophenone Core Assembly

Friedel-Crafts Acylation

Coupling Rings A and B via Friedel-Crafts acylation is a classical approach:

-

Activation : Ring B’s aldehyde is converted to an acyl chloride using SOCl.

-

Coupling : Reaction with Ring A in the presence of AlCl facilitates electrophilic aromatic substitution.

Limitations :

-

Low yields due to steric hindrance from substituents.

-

Competing side reactions at activated positions.

Suzuki-Miyaura Cross-Coupling

A modern alternative employs palladium-catalyzed cross-coupling:

-

Boronylation : Ring A is converted to a boronic ester.

-

Coupling : Reaction with a brominated Ring B derivative using Pd(PPh) and NaCO.

Advantages :

-

Higher regiocontrol and functional group tolerance.

-

Mild conditions preserve sensitive groups like acetamido and acetoxy.

Challenges and Optimization Strategies

Protecting Group Management

-

Acetoxy and Methoxycarbonyl Groups : These electron-withdrawing groups may necessitate temporary protection (e.g., silylation) during nitration or reduction steps.

-

Dimethylamino Group : Prone to oxidation; requires inert atmospheres during metal-catalyzed steps.

Purification Techniques

-

Column chromatography with gradient elution (hexane/EtOAc) is critical for isolating intermediates.

-

Recrystallization from ethanol/water mixtures improves purity of final products.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzophenone core .

Wissenschaftliche Forschungsanwendungen

Photoinitiators in Polymer Chemistry

ADB is primarily utilized as a photoinitiator in polymerization processes. Photoinitiators are compounds that absorb light and generate reactive species that initiate polymerization. ADB's ability to absorb UV light makes it effective in curing coatings, adhesives, and inks.

Case Study:

A study demonstrated that ADB could effectively initiate the polymerization of acrylate monomers under UV light, leading to the formation of durable polymer networks. The resulting materials exhibited enhanced mechanical properties compared to those polymerized without a photoinitiator .

Applications in Coatings and Inks

Due to its photoinitiating properties, ADB is extensively used in the formulation of UV-curable coatings and inks . These formulations provide fast curing times and improved environmental resistance.

Data Table: Performance Comparison of ADB in Coatings

| Property | ADB-Based Coating | Conventional Coating |

|---|---|---|

| Cure Time (seconds) | 30 | 120 |

| Hardness (Shore D) | 80 | 70 |

| Adhesion (Crosshatch) | 100% | 80% |

This table highlights the superior performance of ADB-based coatings, which cure faster and provide better adhesion compared to traditional coatings .

Biomedical Applications

Recent research has explored the potential of ADB in biomedical applications , particularly in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release profiles.

Case Study:

In a controlled study, ADB was used to encapsulate an anti-cancer drug, demonstrating a sustained release over several days, significantly improving therapeutic efficacy while reducing side effects associated with rapid drug release .

Synthesis of Novel Materials

ADB can also serve as a building block for synthesizing novel materials with tailored properties. Its functional groups allow for modifications that can enhance specific characteristics such as solubility or thermal stability.

Data Table: Synthesis Routes Using ADB

| Synthesis Route | Product Type | Yield (%) |

|---|---|---|

| Esterification | Polymeric Materials | 85 |

| Copolymerization | Functional Polymers | 90 |

These synthesis routes indicate the versatility of ADB in creating high-yield products suitable for various applications .

Wirkmechanismus

The mechanism of action of 5’-Acetamido-2-acetoxy-4-dimethylamino-2’-methoxycarbonyl-benzophenone involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity or stability. The pathways involved in these interactions are often studied using advanced techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent-Driven Differences

Key Observations:

Reactivity: The dimethylamino group (electron-donating) contrasts with the chloro group (electron-withdrawing) in 4'-Acetamido-5'-chloro-2'-methoxyacetophenone, altering electrophilic substitution patterns .

Stability: The methoxycarbonyl group in the target compound resists hydrolysis better than the carboxy group in 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, extending its half-life in aqueous environments .

Crystallographic and Structural Comparisons

- Crystal Packing: Unlike the V-shaped 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (with 78.11° dihedral angles between benzene planes), the target compound’s planar benzophenone core facilitates π-π stacking interactions, critical for solid-state stability .

- Hydrogen Bonding: The absence of free hydroxyl groups in the target compound reduces intermolecular O–H···N hydrogen bonding compared to analogs like 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone, affecting solubility and crystallization behavior .

Research Findings and Gaps

- Biological Activity: The dimethylamino group may enable interactions with acetylcholinesterase, similar to 4-氨基-2-[(二乙胺基)甲基]苯酚, which reactivates organophosphate-inhibited enzymes . However, direct evidence for the target compound’s bioactivity is lacking.

- Thermal Stability : Decomposition at 228–229°C (observed in the carboxy analog) suggests thermal sensitivity, necessitating controlled storage conditions .

Biologische Aktivität

5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone (CAS No. 351421-18-6) is a synthetic compound belonging to the benzophenone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22N2O6

- Molecular Weight : 398.41 g/mol

1. Anticancer Activity

Research indicates that benzophenone derivatives exhibit significant anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer progression.

- Mechanism of Action :

- Inhibits cell proliferation by inducing apoptosis in cancer cells.

- Disrupts the cell cycle, particularly at the G1 phase, leading to reduced viability of tumor cells.

Case Study : A study on related benzophenone derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, highlighting the potential of this compound in oncological therapies .

2. Antioxidant Properties

Benzophenones are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems.

- Mechanism of Action :

- Scavenges free radicals and reduces lipid peroxidation.

- Enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Research Findings : A comparative analysis showed that similar compounds significantly decreased reactive oxygen species (ROS) levels in vitro, suggesting that 5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone may have similar effects .

3. Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

- Mechanism of Action :

- Inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Reduces neutrophil infiltration in inflamed tissues.

Case Study : In models of acute inflammation, related compounds have shown a reduction in markers of inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases .

Biological Activity Summary Table

Q & A

Q. What are the key synthetic pathways for preparing 5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Coupling reactions : For example, amide bond formation between 4-amino-5-chloro-2-methoxybenzoic acid derivatives and glycine esters, followed by catalytic hydrogenation to remove protecting groups .

- Functional group protection : Acetoxy and methoxycarbonyl groups may require temporary protection (e.g., acetyl or benzyl groups) to prevent undesired side reactions during synthesis .

- Purification : Use column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>98%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetamido at C5', dimethylamino at C4'). Cross-check chemical shifts with structurally analogous benzophenones (e.g., 2-hydroxy-4-methoxybenzophenone δ 6.8–7.5 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H]⁺ for C₂₀H₂₁N₂O₆: 385.14) .

- IR spectroscopy : Confirm carbonyl stretches (e.g., acetoxy at ~1740 cm⁻¹, methoxycarbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the acetamido group?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for acetamido introduction .

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd/C in hydrogenation steps achieves >90% yield in analogous syntheses .

- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation. Monitor via TLC or in-situ IR .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of substituent positions .

- Contamination checks : Use HPLC-MS to detect trace impurities (e.g., residual starting materials) that may skew spectral interpretations .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

Methodological Answer:

- Laboratory studies : Assess hydrolysis/photodegradation under controlled conditions (pH, UV light). For example, monitor degradation via LC-MS and quantify half-lives .

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (EC₅₀) and bioaccumulation potential .

- Computational modeling : Apply tools like PISTACHIO or REAXYS to predict metabolic pathways and environmental partitioning .

Q. What are the best practices for safe handling and storage?

Methodological Answer:

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent hydrolysis of the acetoxy group .

- PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for aromatic amines .

Application-Oriented Questions

Q. How to evaluate its potential as a pharmaceutical intermediate?

Methodological Answer:

- In vitro assays : Screen for bioactivity (e.g., kinase inhibition) using fluorescence-based assays. Compare with structurally similar metabolites like 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

Q. Which analytical methods are most reliable for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Calibrate against a reference standard (e.g., ≥99% purity by area normalization) .

- Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values .

- Karl Fischer titration : Quantify residual moisture (<0.1% w/w) to ensure stability .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across studies?

Methodological Answer:

- Dose-response curves : Replicate assays with standardized concentrations (e.g., 1–100 µM) to identify threshold effects .

- Batch variability : Characterize different synthesis batches via NMR/HPLC to rule out structural variations .

- Cell line validation : Confirm target expression levels in biological models (e.g., RT-PCR for receptor mRNA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.